![molecular formula C6H4ClN3O2S B2812654 Imidazo[1,2-b]pyridazine-3-sulfonyl chloride CAS No. 1150567-73-9](/img/structure/B2812654.png)

Imidazo[1,2-b]pyridazine-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

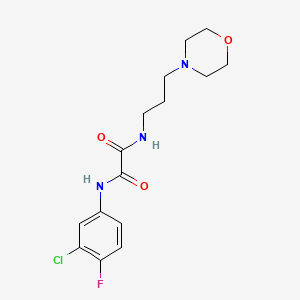

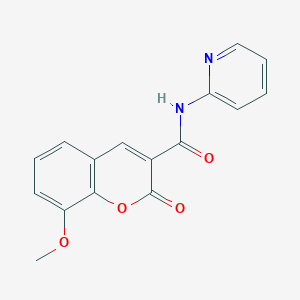

The molecular structure of Imidazo[1,2-b]pyridazine-3-sulfonyl chloride consists of an imidazo[1,2-b]pyridazine core with a sulfonyl chloride functional group attached. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software. The structure plays a crucial role in determining its reactivity and biological activity .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. Some potential reactions include nucleophilic substitution, cyclization, and coupling reactions. Researchers explore these reactions to modify the compound for specific applications, such as drug development or material synthesis .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Derivatives

Imidazo[1,2-b]pyridazine-3-sulfonyl chloride has been utilized in the synthesis of various bioactive sulfonamide and amide derivatives. These derivatives, incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety, have shown promising in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Green Chemistry Approach

A green chemistry approach involving the iodine-catalyzed sulfenylation of imidazo[1,2-b]pyridazines has been developed. This method efficiently produces 3-arylthioimidazoheterocycles, demonstrating the versatile applications of imidazo[1,2-b]pyridazine in organic synthesis under metal-free conditions (Hiebel & Berteina‐Raboin, 2015).

Medicinal Chemistry Applications

The imidazo[1,2-b]pyridazine scaffold is a crucial heterocyclic nucleus in medicinal chemistry. It forms the basis of various bioactive molecules, including kinase inhibitors like ponatinib. Extensive research has revealed diverse structure-activity relationships (SAR) and potential therapeutic applications (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Role in Synthesizing Cephalosporins

Imidazo[1,2-b]pyridazine is a key intermediate in the synthesis of fourth-generation cephalosporins, like cefozopran. Research has focused on developing efficient synthesis methods due to its significant role in antibiotic development (Xue-xi, 2012).

Potential in Alzheimer's Research

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding affinity to amyloid plaques, which is crucial in Alzheimer's disease research. Certain derivatives have shown high binding affinities, indicating potential for development as radiotracers in positron emission tomography (PET) imaging of Aβ plaques (Zeng et al., 2010).

Exploration in Kinase Inhibition

Research has explored the imidazo[1,2-b]pyridazine scaffold for inhibiting various eukaryotic kinases. Some derivatives have shown selectivity for DYRKs and CLKs, with potent inhibitory activities, highlighting their potential as kinase inhibitors (Shimizu et al., 2010).

Mecanismo De Acción

The specific mechanism of action for Imidazo[1,2-b]pyridazine-3-sulfonyl chloride depends on its intended use. If it is designed as a drug candidate, it may interact with biological targets (e.g., enzymes, receptors) through covalent or non-covalent interactions. Further studies are needed to elucidate its precise mode of action .

Propiedades

IUPAC Name |

imidazo[1,2-b]pyridazine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXGTARSGVEOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2N=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isobutyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2812572.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812580.png)

![7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812581.png)

![3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2812582.png)

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2812584.png)

![4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2812586.png)

![(3-Chloro-5-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2812587.png)

![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2812593.png)